4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-nitrophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-11-16(23-15-4-2-3-12(17)9-15)10-19(18-11)13-5-7-14(8-6-13)20(21)22/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFWYSQFFIRGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1SC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the chlorophenylthio group: This step involves the nucleophilic substitution reaction where a chlorophenylthiol is reacted with the pyrazole intermediate.
Addition of the nitrophenyl group: The final step involves the electrophilic aromatic substitution reaction where a nitrophenyl group is introduced to the pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Overview
4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a chlorophenyl group, a nitrophenyl group, and a thioether linkage, positions it as an interesting subject for research in various scientific fields.
Antimicrobial Properties
Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, minimum inhibitory concentrations (MICs) have been reported as low as 0.22 to 0.25 μg/mL against certain bacterial strains, showcasing its potent antimicrobial properties .
Anti-inflammatory and Anticancer Activities
The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated its ability to reduce inflammation markers in cellular models. Additionally, preliminary investigations into its anticancer properties suggest that it may induce apoptosis in cancer cell lines, although further research is required to elucidate the mechanisms involved and to assess its efficacy in vivo .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Core : This is achieved by reacting hydrazine with a β-diketone under acidic or basic conditions.
- Introduction of the Chlorophenylthio Group : A nucleophilic substitution reaction where a chlorophenylthiol is reacted with the pyrazole intermediate.
- Addition of the Nitrophenyl Group : This involves electrophilic aromatic substitution to introduce the nitrophenyl group into the pyrazole core .
Case Studies and Research Findings
Several studies have explored the applications of this compound in various fields:
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : Another research article investigated the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential therapeutic application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitrophenyl and chlorophenyl groups can facilitate binding to specific sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the 1H-Pyrazole Family
Several pyrazole derivatives with substitutions at positions 1, 3, and 4/5 have been synthesized and studied. Key analogs include:
(a) 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m)
- Substituents : Bromophenyl (position 5), nitrophenyl (position 3).
- Properties : Molecular weight 358.18 g/mol; characterized by $ ^1H $-NMR (δ 7.35–8.50 ppm) and HRMS (m/z 357.0287) .
- Comparison : Unlike the target compound, this analog lacks a sulfur-containing substituent (thioether group) and features a bromine atom, which may alter lipophilicity and steric effects.
(b) 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives
- Substituents : 3-Chlorophenyl (position 1), 4-methoxyphenyl (position 3).
- Properties : Demonstrated anti-inflammatory activity with prostaglandin inhibition comparable to celecoxib (UI = 2.10–4.27 at 5 mg/kg) .
- Comparison : The methoxy group in these analogs introduces electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound. This difference may influence receptor binding and metabolic stability.
(c) 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Substituent Effects on Physicochemical Properties
- Nitro Group (Target Compound) : Increases molecular polarity and may enhance binding to electron-rich biological targets. However, nitro groups are prone to metabolic reduction, which can limit bioavailability .
- Thioether vs. Sulfonyl Groups : The 3-chlorophenylthio group in the target compound introduces moderate lipophilicity, whereas sulfonyl groups (as in the analog from ) increase hydrophilicity and hydrogen-bonding capacity .
- Halogen vs.
Biological Activity
Overview
4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class. Its unique structure, characterized by a chlorophenyl group, a nitrophenyl group, and a thioether linkage, positions it as a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-nitrophenyl)pyrazole |
| Molecular Formula | C16H12ClN3O2S |
| Molecular Weight | 351.80 g/mol |
| InChI Key | RDFWYSQFFIRGHB-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi. For example, studies have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial activity .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a study comparing various pyrazole derivatives, some were found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations . This suggests that this compound could be developed into an effective anti-inflammatory agent.
Anticancer Potential
The anticancer activity of this compound is under investigation, with preliminary studies suggesting that it may induce apoptosis in cancer cells through various mechanisms. The presence of the nitrophenyl group is believed to enhance its interaction with cellular targets, potentially leading to the inhibition of tumor growth .
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes and receptors. The thioether and nitrophenyl groups facilitate binding to these targets, which could result in either inhibitory or stimulatory effects on biological pathways.
Case Studies
Several case studies have documented the synthesis and evaluation of this compound's biological activities:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones for several compounds, including those related to this compound .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory potential of pyrazole derivatives through their ability to inhibit cytokine production in vitro, showcasing their therapeutic potential against inflammatory diseases .
- Anticancer Studies : Research focused on the apoptotic effects of related pyrazole compounds on cancer cell lines indicated promising results for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves coupling 3-methyl-1-(4-nitrophenyl)-1H-pyrazole with a 3-chlorophenylthiol group via nucleophilic aromatic substitution. Optimizations include using copper sulfate and sodium ascorbate as catalysts in a THF/water solvent system at 50°C for 16 hours, followed by column chromatography purification (e.g., silica gel with ethyl acetate/hexane). Adjusting stoichiometry (e.g., 1.2 equivalents of thiol reagent) and temperature control can improve yields .
- Data : Evidence from analogous pyrazole-triazole hybrids shows yields up to 61% under similar conditions .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodology : Use a combination of - and -NMR to confirm substitution patterns and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related pyrazole-sulfonamide hybrids .
Q. What spectroscopic techniques are critical for characterizing its electronic and steric properties?
- Methodology : UV-Vis spectroscopy (200–400 nm range) identifies π→π* transitions influenced by the 4-nitrophenyl group. FT-IR confirms S-C and C-N bond vibrations (e.g., 750–850 cm for C-S stretching). Cyclic voltammetry can assess redox behavior linked to the nitro group .
Advanced Research Questions
Q. How does the 3-chlorophenylthio substituent influence reactivity in cross-coupling reactions or catalytic transformations?
- Methodology : The electron-withdrawing nitro and chloro groups enhance electrophilicity at the pyrazole ring, enabling Suzuki-Miyaura couplings. For example, Pd(PPh)-catalyzed coupling with arylboronic acids in DMF at 80°C proceeds efficiently. Competitive inhibition studies (e.g., with para-substituted analogs) reveal steric effects from the 3-chloro group reduce reactivity by ~20% compared to unsubstituted derivatives .
Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., antimicrobial vs. anticancer studies)?
- Methodology : Systematic SAR (Structure-Activity Relationship) analysis is critical. For instance, replacing the 4-nitrophenyl group with a 4-methoxyphenyl moiety (as in ) reduces cytotoxicity but enhances antifungal activity. Use standardized cell lines (e.g., HEK293 for toxicity) and control for assay conditions (e.g., pH, serum content) to minimize variability .
Q. How can computational modeling predict the compound’s binding affinity to biological targets like carbonic anhydrase or kinase enzymes?
- Methodology : Molecular docking (AutoDock Vina) with homology-modeled protein structures (e.g., CAH1_HUMAN) identifies key interactions: the nitro group forms hydrogen bonds with Thr199, while the chlorophenylthio moiety occupies hydrophobic pockets. MD simulations (100 ns) validate stability of the ligand-protein complex .
Q. What experimental designs address discrepancies in crystallographic data vs. solution-phase conformations?
- Methodology : Compare single-crystal X-ray structures (e.g., dihedral angles between pyrazole and aryl rings) with NMR-derived NOE (Nuclear Overhauser Effect) data in solution. For example, crystal packing forces may enforce planar conformations, whereas solution-phase rotations reduce planarity by ~15° .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (R ~0.4 in 3:7 ethyl acetate/hexane) and optimize quenching steps to minimize byproducts .
- Bioactivity Testing : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial studies (e.g., against Candida albicans ATCC 10231) with amphotericin B as a positive control .
- Computational Workflows : Combine DFT (B3LYP/6-31G*) calculations for electronic properties with QM/MM simulations for enzyme interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
